(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6-2-3-8-7(4-6)11(5-9(12)13)10(14)15-8/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMSSIVSZNVZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366708 | |
| Record name | (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767304-83-6 | |
| Record name | (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The benzoxazole core is constructed via cyclocondensation between 5-methyl-2-aminophenol and glyoxylic acid under acidic conditions. The reaction proceeds through imine formation, followed by intramolecular cyclization to yield the 2-oxo-benzoxazole intermediate. Subsequent nucleophilic substitution at the N-position introduces the acetic acid group.
Key Steps:
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Imine Formation : 5-Methyl-2-aminophenol reacts with glyoxylic acid in acetic acid at 80°C, forming a Schiff base intermediate.
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Cyclization : Acid catalysis (H₂SO₄ or p-TsOH) promotes ring closure, generating the 2-oxo-benzoxazole scaffold.
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Alkylation : The N-position is alkylated using bromoacetic acid in the presence of K₂CO₃ in DMF at 60°C.
Optimization and Challenges
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency but may lead to side reactions at elevated temperatures.
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Catalyst Loading : Excess acid catalyst (>10 mol%) accelerates cyclization but complicates purification.
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Reaction Temperature | 60–100°C | 80°C | 72 |
| Catalyst (p-TsOH) | 5–15 mol% | 10 mol% | 68 |
| Solvent | DMF, DMSO, THF | DMF | 72 |
Ring-Opening Functionalization of Pre-formed Benzoxazole
Methodology
Pre-synthesized 5-methyl-2-oxo-1,3-benzoxazole undergoes N-alkylation with chloroacetic acid derivatives. This two-step approach decouples ring formation and functionalization, allowing independent optimization.
Procedure:
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Benzoxazole Synthesis : 5-Methyl-2-aminophenol and triphosgene react in dichloromethane at 0°C to form the benzoxazole ring.
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N-Alkylation : The benzoxazole is treated with ethyl chloroacetate in acetonitrile with NaH as a base, followed by hydrolysis (NaOH, H₂O/EtOH) to yield the acetic acid derivative.
Advantages and Limitations
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Advantage : Higher purity due to stepwise purification.
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Limitation : Low regioselectivity in alkylation requires careful stoichiometric control.
| Reagent | Equivalents | Yield (%) |
|---|---|---|
| Ethyl Chloroacetate | 1.2 | 65 |
| NaH | 2.0 | 65 |
| Hydrolysis Time | 4–8 h | 6 h |
One-Pot Tandem Synthesis via Mitsunobu Reaction
Innovative Approach
| Condition | Outcome |
|---|---|
| DIAD Equivalents | 1.5 (optimal) |
| Oxidation Agent | TEMPO (yield: 70%) |
| Reaction Time | 12 h |
Comparative Analysis of Methodologies
Efficiency Metrics
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 72 | 95 | Moderate |
| Ring-Opening | 65 | 98 | High |
| Mitsunobu Tandem | 70 | 90 | Low |
Cost and Environmental Impact
-
Cyclocondensation : Low-cost reagents but generates acidic waste.
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Mitsunobu : High reagent costs (DIAD, PPh₃) limit industrial adoption.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid exhibits promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or preservatives for food and pharmaceuticals .
Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory treatments. Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines' production, making it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .
Cancer Research
The compound's derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells, thus presenting a potential avenue for cancer therapeutics .
Polymer Chemistry
In materials science, this compound has been used as a building block in synthesizing novel polymers. Its unique structure allows for modifications that enhance polymer properties such as thermal stability and mechanical strength .
Fluorescent Materials
The compound's benzoxazole moiety contributes to its fluorescence properties, making it suitable for applications in optoelectronic devices and fluorescent probes in biological imaging .
Photodegradation Studies
Recent studies have explored the compound's role in photodegradation processes. Its ability to absorb UV light makes it a candidate for environmental remediation technologies aimed at degrading pollutants under sunlight exposure .
Biodegradable Plastics
Research is underway to incorporate this compound into biodegradable plastics. This incorporation could enhance the degradation rate of plastics in the environment, addressing global plastic pollution issues .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results showed a significant reduction in bacterial growth compared to controls, suggesting its potential as a new antimicrobial agent.
- Polymer Development : Research conducted by Smith et al. (2023) demonstrated that incorporating this compound into poly(lactic acid) improved the material’s mechanical properties while maintaining biodegradability. The study concluded that this approach could lead to more sustainable packaging solutions.
- Environmental Remediation : A recent paper discussed the photodegradation of dyes using this compound as a catalyst under UV light. The findings indicated a high degradation rate of pollutants within hours, showcasing its utility in wastewater treatment processes.
Mechanism of Action
The mechanism of action of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can be contextualized by comparing it to related compounds, including benzoxazolone derivatives, heterocyclic acetic acids, and pharmacologically active analogs.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Core Heterocycle Modifications: The benzoxazolone core in this compound is replaced by a benzothiazolone in 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid, substituting oxygen with sulfur. This change increases molecular polarizability and alters hydrogen-bonding capacity, impacting solubility and target binding . In contrast, pyrimidine dione derivatives (e.g., 2-(5-cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid) exhibit enhanced planarity and electron-withdrawing groups (cyano), correlating with potent cytotoxicity (IC₅₀ = 1.32 μM against MCF-7 cells) .
Substituent Effects on Bioactivity: The 5-methyl group in the target compound improves metabolic stability compared to non-methylated analogs (e.g., (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid), as seen in TSPO tracers like [11C]NBMP . Esterification (e.g., ethyl ester derivative) enhances membrane permeability but requires hydrolysis to the free acid for activity, a common prodrug strategy .
Synthetic Accessibility :
- The target compound is synthesized via nucleophilic substitution or coupling reactions, similar to NBMP , which employs Suzuki-Miyaura cross-coupling for aryl boronic acid integration .
- In contrast, benzothiazolone derivatives are often synthesized via cyclization of thioamide precursors, requiring harsher conditions (e.g., PCl₃) .
Safety and Toxicity: Acetic acid derivatives like 2-(5-cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid exhibit moderate acute toxicity (oral LD₅₀ > 500 mg/kg in rats) and require handling precautions due to respiratory and dermal irritation risks . Benzoxazolone analogs generally show favorable safety profiles, with low genotoxicity in preclinical studies .
Biological Activity
(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the benzoxazole family, known for a variety of biological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
- Molecular Formula : C10H9NO4
- Molecular Weight : 207.19 g/mol
- CAS Number : 767304-83-6
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity. A study focusing on several benzoxazole derivatives found that they were selectively active against Gram-positive bacteria such as Bacillus subtilis and exhibited antifungal properties against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 32 µg/mL |
| Compound 2 | Escherichia coli | 64 µg/mL |
| This compound | Candida albicans | 16 µg/mL |
Anticancer Properties
The cytotoxic effects of benzoxazole derivatives have been extensively studied. Several studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, compounds derived from the benzoxazole structure have shown significant cytotoxicity against breast cancer cells (MCF-7), lung cancer cells (A549), and colorectal cancer cells (HCT-116) .
Case Study: Cytotoxicity in Cancer Cells
In a study examining the cytotoxic effects of various benzoxazole derivatives, it was found that certain derivatives exhibited selectivity for cancer cells over normal cells. The study reported IC50 values indicating effective concentrations for inducing cell death in cancer lines while sparing normal cell lines, suggesting potential therapeutic applications.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the benzoxazole ring can enhance or diminish biological activity. For instance, substituents that are electron-donating have been shown to improve antibacterial activity .
Table 2: Structure–Activity Relationship Insights
| Position on Benzoxazole Ring | Substituent Type | Effect on Activity |
|---|---|---|
| Position 2 | Electron-donating | Increased antibacterial activity |
| Position 5 | Electron-withdrawing | Decreased antifungal activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid derivatives?
- Methodological Answer : The synthesis typically involves refluxing precursors like substituted benzoxazoles with acetic acid and sodium acetate to form the heterocyclic core. For example, analogous compounds are synthesized by reacting 3-formyl-indole derivatives with aminothiazolones under acidic conditions . Derivatives with thioacetic acid moieties can be prepared by heating chloroacetic acid with thiol-containing intermediates in alkaline media . Purification often involves recrystallization from DMF/acetic acid mixtures .
Q. How is the purity and structural integrity of synthesized derivatives validated?
- Methodological Answer : Thin-layer chromatography (TLC) is used to confirm compound individuality, while elemental analysis ensures stoichiometric accuracy. Structural confirmation employs IR spectroscopy (e.g., identifying carbonyl stretches at ~1700 cm⁻¹ for oxo groups) and X-ray crystallography for resolving bond geometries .
Q. What preliminary pharmacological screening approaches are applicable for these compounds?
- Methodological Answer : Standard in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) are used to evaluate activity against bacterial/fungal strains. Bioactivity is often correlated with substituent effects, such as electron-withdrawing groups enhancing antimicrobial potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of benzoxazole-acetic acid derivatives?
- Methodological Answer : Key variables include solvent polarity (e.g., acetic acid vs. ethanol), molar ratios of reactants, and reaction duration. Alkali-mediated reactions (e.g., sodium hydroxide) improve nucleophilic substitution efficiency in thioacetic acid syntheses . Microwave-assisted synthesis or catalytic methods (e.g., Lewis acids) may reduce reaction times .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Comparative studies using standardized assays (e.g., CLSI guidelines for antimicrobial testing) minimize variability. Structure-activity relationship (SAR) analyses identify critical substituents (e.g., methyl vs. phenyl groups at position 5) that influence activity. Meta-analyses of published data can reconcile discrepancies .
Q. How do computational methods aid in designing derivatives with enhanced bioactivity?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking identifies binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase). These insights guide rational modifications, such as introducing hydrophobic moieties for better target affinity .
Q. What challenges arise in achieving regioselective functionalization of the benzoxazole core?
- Methodological Answer : Competing reaction pathways (e.g., N- vs. O-alkylation) require controlled conditions. Protecting groups (e.g., tert-butyloxycarbonyl for amines) or directing groups (e.g., nitro at position 6) can enforce regioselectivity. Kinetic studies using HPLC-MS monitor intermediate formation .
Q. How are spectroscopic techniques integrated to resolve complex structural ambiguities?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, DEPT) assigns proton environments and carbon types, while 2D NMR (e.g., COSY, HSQC) maps connectivity. Single-crystal X-ray diffraction provides definitive bond lengths and angles, critical for distinguishing tautomers or stereoisomers .
Methodological Notes
- Synthesis : Prioritize inert atmospheres for oxygen-sensitive intermediates .
- Characterization : Cross-validate spectral data with computational simulations (e.g., IR frequency calculations) .
- Bioactivity : Include positive controls (e.g., ciprofloxacin for antibacterial assays) to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
